

5-Hexyn-1-ol chemical properties and structure

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Compound of Interest

Compound Name: 5-Hexyn-1-ol

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5-Hexyn-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to **5-Hexyn-1-ol**. This versatile bifunctional molecule, featuring a terminal alkyne and a primary hydroxyl group, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the field of click chemistry.

Core Chemical Properties and Structure

5-Hexyn-1-ol is a colorless to pale yellow liquid characterized by a six-carbon chain with a terminal triple bond between the fifth and sixth carbon atoms and a hydroxyl group at the first position.^[1] This structure provides two reactive sites for a variety of chemical transformations.

Structural Identifiers

Identifier	Value
IUPAC Name	hex-5-yn-1-ol ^{[2][3]}
CAS Number	928-90-5 ^{[2][4][5]}
Molecular Formula	C ₆ H ₁₀ O ^{[1][6][7]}
SMILES String	OCCCCC#C ^{[8][9]}
InChI Key	GOQJMMHTSOQIEI-UHFFFAOYSA-N ^{[1][6][8]}

Physicochemical Properties

Property	Value
Molecular Weight	98.14 g/mol [6][9][10]
Boiling Point	167.1 ± 0.0 °C at 760 mmHg[6], 73-75 °C at 15 mmHg[4][8][11]
Melting Point	-34°C (estimate)[12]
Density	0.89 g/mL at 25 °C[4][8][11], 0.9 ± 0.1 g/cm³[6]
Refractive Index	n _{20/D} 1.450[4][8][11]
Flash Point	70.0 ± 0.0 °C[6][9]
Solubility	Slightly miscible with water.[4][13] Soluble in organic solvents.[1]
Vapor Pressure	0.6 ± 0.6 mmHg at 25°C[6]

Experimental Protocols

Detailed methodologies for key experiments involving **5-Hexyn-1-ol** are provided below. These protocols are based on established synthetic procedures.

Synthesis of 5-Hexyn-1-ol from 2-(chloromethyl)tetrahydro-2H-pyran

This procedure outlines a method for the synthesis of **5-Hexyn-1-ol**.[\[4\]](#)

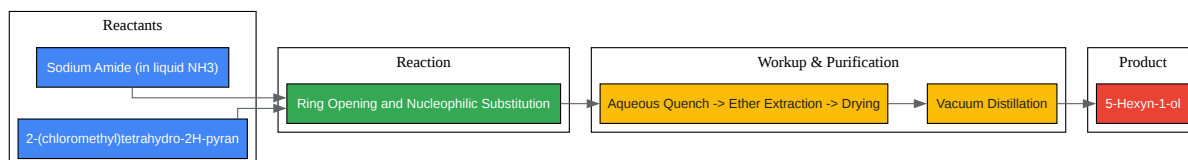
Materials:

- 2-(chloromethyl)tetrahydro-2H-pyran
- Liquid ammonia
- Iron(III) nitrate hydrate IX (catalyst)
- Sodium metal

- Water
- Ether
- Anhydrous magnesium sulfate

Procedure:

- Add a catalytic amount of iron(III) nitrate hydrate IX to approximately 100 mL of liquid ammonia at -40 °C.
- Slowly add sodium metal (85.3 g, 3.72 mol) in small portions. The formation of sodium amide is indicated by a color change from dark blue to gray.
- Add 2-(chloromethyl)tetrahydro-2H-pyran dropwise over 5 hours.
- Stir the reaction mixture for an additional 3 hours.
- Remove the cold bath and introduce nitrogen to facilitate the evaporation of ammonia.
- Once the majority of the ammonia has evaporated, quench the reaction by slowly adding water at room temperature.
- Extract the reaction mixture with ether.
- Combine the organic layers and dry with anhydrous magnesium sulfate.
- Filter the dried organic phase and concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting residue by vacuum distillation to yield **5-Hexyn-1-ol**.[\[4\]](#)



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Synthesis workflow for **5-Hexyn-1-ol**.

Tosylation of 5-Hexyn-1-ol

This protocol describes the conversion of the hydroxyl group of **5-Hexyn-1-ol** to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[14]

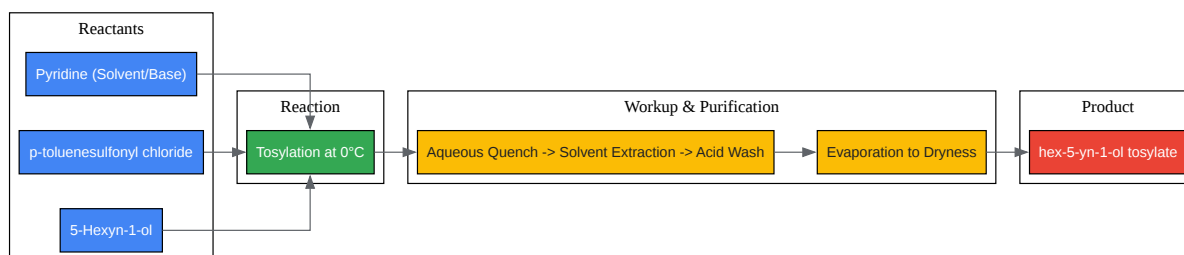
Materials:

- **5-Hexyn-1-ol**
- p-toluenesulfonyl chloride
- Pyridine
- Water
- Ethyl acetate
- 2N aqueous hydrochloric acid
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 1.0 mole of p-toluenesulfonyl chloride in 700 mL of pyridine at 0 °C under a nitrogen atmosphere.

- Add 0.5 mole of **5-Hexyn-1-ol** dropwise to the solution.
- Stir the mixture for 2 hours.
- Slowly add 10 mL of water, ensuring the temperature remains below 10 °C.
- Remove the pyridine by evaporation under vacuum.
- Pour the residue into 1 liter of ethyl acetate.
- Wash the ethyl acetate solution twice with excess 2N aqueous hydrochloric acid, followed by a water wash.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the solution and evaporate the filtrate to dryness under vacuum to afford hex-5-yn-1-ol tosylate.[14]



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Workflow for the tosylation of **5-Hexyn-1-ol**.

Applications in Research and Development

5-Hexyn-1-ol is a versatile starting material with numerous applications in organic synthesis and drug development.[4] It is utilized in the preparation of terminal alkynes and lactones containing terminal alkyne groups.[4][15] Furthermore, it has been employed in the synthesis of complex molecules such as cinnoline-fused cyclic enediynes and various alkaloids.[4][12] Its bifunctional nature makes it an ideal building block for creating diverse molecular libraries for drug discovery through techniques like click chemistry.[16] The terminal alkyne allows for efficient and specific conjugation to azide-containing molecules, while the hydroxyl group can be used for further functionalization.[16]

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